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molecular formula C23H34N4O2 B8798206 1,8,8-trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione

1,8,8-trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione

Cat. No. B8798206
M. Wt: 398.5 g/mol
InChI Key: NCMIPRCQUMYAEC-UHFFFAOYSA-N
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Patent
US05187277

Procedure details

A mixture of 4.07 g (0.0225 mol) of DL-camphorimide (II), 6.71 g (0.0225 mol) of 8-(2-pyridyl)-8-aza-5-azoniaspiro[4,5]-decane bromide (III) and 3.73 g (0.027 mol) of potassium carbonate was refluxed in 80 ml of absolute dimethylformamide for 24 hours, then the resulting mixture was cooled, filtered, and dimethylformamide was distilled off under reduced pressure. The residue was dissolved in 100 ml of 5% HCl, the resulting solution was extracted twice with 50 ml of ether to remove impurities of non-basic nature, and saturated with soda. The precipitated base was extracted with ethyl acetate, the extract was dried with potassium carbonate and purified by passing through a column packed with a neutral aluminum oxide 5 cm thick (with ethyl acetate as eluent). After the solvent was distilled off, there was obtained a free base in the form of an oil which was then crystallized. Mp. 96°-97° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.71 g
Type
reactant
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:13])[NH:9][C:8](=[O:10])[CH:7]2[CH2:11][CH2:12][C:2]1([C:4]2([CH3:6])[CH3:5])[CH3:3].[Br-].[N:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[N:21]1[CH2:30][CH2:29][N+:24]2([CH2:28][CH2:27][CH2:26][CH2:25]2)[CH2:23][CH2:22]1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[N:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[N:21]1[CH2:22][CH2:23][N:24]([CH2:25][CH2:26][CH2:27][CH2:28][N:9]2[C:8](=[O:10])[CH:7]3[C:4]([CH3:6])([CH3:5])[C:2]([CH3:3])([CH2:12][CH2:11]3)[C:1]2=[O:13])[CH2:29][CH2:30]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C2(C)C(C)(C)C(C(N1)=O)CC2)=O
Name
Quantity
6.71 g
Type
reactant
Smiles
[Br-].N1=C(C=CC=C1)N1CC[N+]2(CCCC2)CC1
Name
Quantity
3.73 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
dimethylformamide was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 100 ml of 5% HCl
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted twice with 50 ml of ether
CUSTOM
Type
CUSTOM
Details
to remove impurities of non-basic nature
EXTRACTION
Type
EXTRACTION
Details
The precipitated base was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried with potassium carbonate
CUSTOM
Type
CUSTOM
Details
purified
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
there was obtained a free base in the form of an oil which
CUSTOM
Type
CUSTOM
Details
was then crystallized

Outcomes

Product
Name
Type
Smiles
N1=C(C=CC=C1)N1CCN(CC1)CCCCN1C(C2(CCC(C1=O)C2(C)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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